Clofibride
Description
This compound is a derivative of clofibrate. In the body this compound is converted into 4-chlorophenoxyisobutyric acid (CPIB) and 4-hydroxy-N-dimethylbutyramide (HMB).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure
Structure
2D Structure
Properties
IUPAC Name |
[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQGFLBVUNUQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022841 | |
| Record name | Clofibride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-47-5 | |
| Record name | Clofibride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofibride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofibride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofibride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofibride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFIBRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9SLS3L93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clofibride mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Clofibride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a member of the fibrate class of drugs, primarily exerts its lipid-lowering effects through the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This guide delineates the core in vitro mechanism of action of this compound, detailing the downstream molecular and cellular consequences of PPARα activation. Key in vitro effects include the enhancement of lipoprotein lipase activity, increased fatty acid oxidation, inhibition of lipid synthesis, and modulation of lipolysis. This document provides a technical overview of these mechanisms, supported by quantitative data from seminal studies, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
The principal in vitro mechanism of this compound and its active metabolite, clofibric acid, is the binding to and activation of PPARα, a ligand-activated transcription factor crucial for the regulation of lipid metabolism.[1][2] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding event initiates the transcription of numerous genes involved in fatty acid transport, oxidation, and lipoprotein metabolism, leading to the drug's therapeutic effects on lipid profiles.[1][4]
Signaling Pathway: PPARα Activation
Caption: this compound activates PPARα, leading to heterodimerization with RXR and gene transcription.
Experimental Protocol: PPARα Transactivation Assay
This protocol describes a cell-based reporter gene assay to quantify the activation of PPARα by a test compound like clofibric acid.
-
Cell Culture:
-
Culture HEK293T or COS-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Plate cells at a density of 1 x 10⁴ to 3 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
-
Transfection:
-
Prepare a transfection mixture containing:
-
A PPARα expression plasmid (e.g., containing a chimeric human PPARα-Gal4 receptor).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter (e.g., pGL4.35 with 9× Gal4 UAS).
-
A control plasmid for normalization (e.g., phRL-TK expressing Renilla luciferase).
-
-
Transfect the cells using a suitable reagent (e.g., FuGENE HD) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with serum-free DMEM containing the test compound (e.g., clofibric acid at various concentrations) or vehicle control (e.g., 0.1% DMSO).
-
Include a known PPARα agonist (e.g., WY-14643, bezafibrate) as a positive control.
-
-
Luciferase Assay:
-
Incubate the cells with the compounds for 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Downstream Effects on Lipid Metabolism
Activation of PPARα by this compound orchestrates a series of downstream events that collectively contribute to its lipid-modulating effects. These include enhancing the catabolism of triglyceride-rich lipoproteins, increasing the breakdown of fatty acids for energy, and inhibiting the synthesis of new lipids.
Increased Lipoprotein Lipase (LPL) Activity
This compound enhances the expression of LPL, a key enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating the clearance of triglycerides from the plasma.
Table 1: Effect of Clofibrate on Lipoprotein Lipase (LPL) Activity
| Tissue/Sample Type | Treatment | % Change in LPL Activity | Species | Reference |
|---|---|---|---|---|
| Adipose Tissue (Extractable) | Clofibrate (2 g/day , 1 week) | +103% (from 88 to 179 nmol FFA/10⁶ cells/h) | Human | |
| Adipose Tissue (Heparin-Releasable) | Clofibrate (2 g/day , 1 week) | +91% (from 95 to 181 nmol FFA/10⁶ cells/h) | Human | |
| Skeletal Muscle Tissue | Clofibrate (1 month) | +50% (average) | Human |
| Post-heparin Plasma | Clofibrate (1-1.5 g/week ) | Increased to normal levels | Human | |
Caption: Workflow for a fluorometric lipoprotein lipase (LPL) activity assay.
This protocol is a generalized fluorometric method for measuring LPL activity.
-
Reagent Preparation:
-
Prepare an LPL Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA).
-
Prepare LPL enzyme standards by serially diluting a stock solution of purified LPL in the Assay Buffer to generate a standard curve (e.g., 0-250 mUnits/mL).
-
Prepare a working solution of a fluorometric LPL substrate (e.g., EnzChek lipase substrate) in the Assay Buffer.
-
-
Assay Procedure:
-
Add samples (e.g., cell lysates, diluted plasma) and LPL standards to a black 96-well microplate in duplicate.
-
Initiate the reaction by adding the LPL substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in a kinetic mode for at least 60 minutes, with readings every 5-10 minutes. Use an excitation wavelength of ~482-485 nm and an emission wavelength of ~515-525 nm.
-
-
Data Analysis:
-
For each sample and standard, determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no LPL) from all readings.
-
Plot the reaction rates of the LPL standards against their concentrations to generate a standard curve.
-
Determine the LPL activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Inhibition of Lipid Synthesis
Clofibrate has been shown to inhibit the synthesis of lipids, including a more pronounced effect on the synthesis of sterols (cholesterol) compared to fatty acids and glycerides. It can decrease cholesterol synthesis from acetate, suggesting an inhibitory action at a step prior to mevalonate formation.
Table 2: Effect of Clofibrate on In Vitro Lipid Synthesis
| Tissue/Cell Type | Labeled Precursor | Effect of Clofibrate | Key Finding | Species | Reference |
|---|---|---|---|---|---|
| Human Skin | [1-¹⁴C]acetate or [U-¹⁴C]glucose | Inhibition | Sterol synthesis was more inhibited than fatty acid synthesis. | Human | |
| Rat Liver | [1-¹⁴C]acetate | Inhibition | Demonstrated inhibitory effect on lipid synthesis. | Rat | |
| Rat Hepatocytes | [¹⁴C]acetate | Decreased | Inhibited cholesterol synthesis from acetate. | Rat |
| Rat Hepatocytes | [³H]mevalonate | No effect | Did not affect cholesterol synthesis from mevalonate. | Rat | |
Caption: Workflow for measuring cholesterol synthesis using a radiolabeled precursor.
This protocol is based on measuring the incorporation of a radiolabeled precursor into newly synthesized cholesterol.
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or a relevant cell line in a suitable medium.
-
Treat the cells with various concentrations of clofibrate or vehicle control for a predetermined period (e.g., 74 hours).
-
-
Radiolabeling:
-
Add a radiolabeled cholesterol precursor, such as [¹⁴C]acetate or [³H]water, to the culture medium.
-
Incubate the cells for a further 4 hours to allow for the incorporation of the label into newly synthesized lipids.
-
-
Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a standard method, such as the Folch procedure (chloroform:methanol).
-
-
Cholesterol Separation and Quantification:
-
Separate the cholesterol from other lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Scrape the cholesterol band (if using TLC) or collect the corresponding fraction (if using HPLC).
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Compare the normalized counts in the clofibrate-treated samples to the vehicle control to determine the percentage inhibition of cholesterol synthesis.
-
Increased Fatty Acid Oxidation
By activating PPARα, clofibrate upregulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Carnitine Palmitoyltransferase I (CPT I). This leads to an increased rate of fatty acid catabolism.
Table 3: Effect of Clofibrate on In Vitro Fatty Acid Oxidation
| Cell/Tissue Type | Substrate | Effect of Clofibrate | Key Finding | Species | Reference |
|---|---|---|---|---|---|
| Developing Kidney Mitochondria | [1-¹⁴C]-oleic acid (C18:1) | Significant Stimulation (p < 0.001) | CPT I mRNA and activity were increased. | Pig | |
| Developing Kidney Mitochondria | [1-¹⁴C]-erucic acid (C22:1) | Significant Stimulation (p < 0.001) | Mitochondrial oxidation was significantly increased. | Pig |
| Patient Fibroblasts (VLCAD deficiency) | N/A | Normalization of FAO | Increased residual enzyme activity. | Human | |
Caption: Workflow for measuring fatty acid oxidation via radiolabeled CO₂ production.
This protocol measures the rate of oxidation of a radiolabeled fatty acid to CO₂ and acid-soluble metabolites.
-
Cell Culture and Treatment:
-
Culture cells (e.g., fibroblasts, hepatocytes) in appropriate media.
-
Pre-treat cells with clofibrate or vehicle control for a specified duration to induce gene expression changes.
-
-
Oxidation Reaction:
-
Harvest and resuspend the cells in an incubation buffer.
-
Add the radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-oleic acid complexed to BSA) to the cell suspension in sealed flasks. Each flask should have a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).
-
Incubate the flasks at 37°C with gentle shaking for 1-2 hours.
-
-
Stopping the Reaction and Trapping CO₂:
-
Stop the reaction by injecting an acid (e.g., perchloric acid) into the cell suspension, which also releases the dissolved ¹⁴CO₂ from the medium.
-
Allow the flasks to sit for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
-
Quantification:
-
Remove the filter paper and place it in a scintillation vial with a scintillation cocktail to count the trapped ¹⁴CO₂.
-
Centrifuge the acidified cell suspension. Collect the supernatant, which contains the acid-soluble metabolites (incomplete oxidation products). Measure the radioactivity in an aliquot of the supernatant.
-
The sum of radioactivity in the CO₂ and the acid-soluble fraction represents the total fatty acid oxidation rate.
-
-
Data Analysis:
-
Calculate the rate of oxidation (e.g., in nmol of substrate oxidized/hour/mg of protein).
-
Compare the rates between clofibrate-treated and control cells.
-
Modulation of Lipolysis
In vitro studies on rat adipocytes have shown that this compound directly affects lipolysis, the breakdown of stored triglycerides into glycerol and free fatty acids. It reduces basal lipolysis and significantly curtails hormone-stimulated lipolysis.
Table 4: Effect of Clofibrate on In Vitro Lipolysis in Rat Adipocytes
| Condition | Treatment | Effect on Glycerol Release | Significance | Reference |
|---|---|---|---|---|
| Basal | Clofibrate (2 mg/2 mL) | Reduction in lipolysis | p < 0.05 |
| Stimulated | Epinephrine (10 µg/mL) + Clofibrate (2 mg/2 mL) | Strong limitation of stimulation | p < 0.01 | |
This protocol is based on the methods used to study the effects of this compound on rat adipocytes.
-
Adipocyte Isolation:
-
Isolate adipocytes from the epididymal fat pads of rats using collagenase digestion.
-
Wash and resuspend the isolated adipocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate with albumin).
-
-
Incubation:
-
Aliquot the adipocyte suspension into incubation vials.
-
Add clofibrate (e.g., 2 mg per 100 mg of adipocytes in 2 mL medium) and/or hormones (e.g., epinephrine 10 µg/mL; insulin 10⁻³ U/mL) to the respective vials.
-
Include control groups for basal lipolysis (no additions) and stimulated lipolysis (hormone only).
-
Incubate the vials at 37°C for 90 minutes with gentle shaking.
-
-
Glycerol Measurement:
-
At the end of the incubation, stop the reaction by placing the vials on ice.
-
Collect an aliquot of the infranatant (the aqueous layer below the floating adipocytes).
-
Measure the concentration of glycerol in the infranatant using a commercially available enzymatic assay kit. Glycerol release is a direct indicator of lipolysis.
-
-
Data Analysis:
-
Express the results as micromoles of glycerol released per 90 minutes per 100 mg of total lipids.
-
Use statistical tests (e.g., t-test) to compare the glycerol release between the different treatment groups (control, clofibrate, epinephrine, epinephrine + clofibrate).
-
Conclusion
The in vitro mechanism of action of this compound is centered on its function as a PPARα agonist. This primary action triggers a cascade of transcriptional changes that favorably modulate lipid metabolism. In vitro assay systems demonstrate that this compound effectively increases LPL-mediated triglyceride clearance, enhances cellular fatty acid oxidation, inhibits the de novo synthesis of cholesterol, and directly reduces basal and stimulated lipolysis in adipocytes. The experimental protocols and data presented in this guide provide a comprehensive framework for understanding and investigating the multifaceted in vitro effects of this compound and other fibrate drugs.
References
- 1. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 2. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
Clofibride: A Technical Guide to Cellular Uptake and Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibride, a lipid-lowering agent, exerts its primary effects through its active metabolite, clofibric acid. Understanding the cellular uptake and subcellular distribution of this compound is critical for elucidating its mechanisms of action and potential off-target effects. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's journey into the cell and its localization within various organelles. The document details the proposed transport mechanisms, summarizes key quantitative data, and provides standardized experimental protocols for studying these processes. Furthermore, signaling pathways influenced by this compound are illustrated to provide a deeper context for its cellular activity.
Introduction
Clofibrate was a widely prescribed medication for the treatment of hyperlipidemia. It is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid. The primary mechanism of action of clofibric acid is the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α leads to a cascade of downstream events, including increased fatty acid oxidation and reduced triglyceride levels. While the systemic effects of clofibrate are well-documented, a detailed understanding of its cellular pharmacokinetics, specifically its entry into cells and subsequent localization to various subcellular compartments, is essential for a complete picture of its biological activity and potential toxicity.
Cellular Uptake of Clofibric Acid
The precise mechanisms governing the entry of clofibric acid into cells are not fully elucidated; however, several pathways have been proposed.
2.1. Passive Diffusion
As a small lipophilic molecule, it is plausible that clofibric acid can cross the plasma membrane via passive diffusion, driven by a concentration gradient.
2.2. Protein-Mediated Transport
Evidence suggests that carrier-mediated transport systems may also be involved in the cellular uptake of clofibric acid. While direct transport has not been definitively demonstrated for clofibric acid, related fibrates have been shown to interact with various transporters.
-
Fatty Acid Binding Proteins (FABPs): Clofibric acid has been shown to induce the expression of liver-type fatty acid binding protein (L-FABP). While it is not confirmed that clofibric acid is a direct substrate for FABPs, their induction could facilitate the intracellular trafficking of fatty acids and potentially clofibric acid itself.
-
Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): Studies have investigated the interaction of fibrates with these transporter families. However, research indicates that clofibrate and clofibric acid do not significantly inhibit OATP1B1, suggesting it is not a primary uptake transporter for these compounds. The role of other OATs and OATPs in clofibric acid transport remains to be fully explored.
Subcellular Localization of this compound and its Metabolites
Following cellular uptake, clofibric acid and its metabolites are distributed to various subcellular compartments where they exert their biological effects.
3.1. Peroxisomes
A well-established effect of clofibrate is the proliferation of peroxisomes, particularly in hepatocytes. This is a direct consequence of PPAR-α activation, which upregulates the expression of genes involved in peroxisome biogenesis and fatty acid β-oxidation.
3.2. Mitochondria
Mitochondria are also significant targets of clofibrate. Studies have shown that clofibrate can impact mitochondrial function in several ways, including:
-
Alterations in Mitochondrial Biogenesis: Clofibrate has been observed to affect the biogenesis of liver mitochondria.
-
Induction of Mitochondrial Enzymes: The drug can increase the activity of mitochondrial enzymes such as carnitine acetyltransferase.
-
Mitochondrial Damage and Oxidative Stress: At higher concentrations (greater than 0.3 mM), clofibrate has been shown to collapse the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to oxidative stress and potential apoptosis.
3.3. Nucleus
As the primary target of clofibric acid is the nuclear receptor PPAR-α, a significant portion of the compound is expected to localize to the nucleus to facilitate receptor activation and subsequent gene transcription.
3.4. Golgi Apparatus
Emerging evidence suggests that clofibrate may also affect the Golgi apparatus. Some studies indicate that clofibrate can disrupt the morphology and function of the Golgi complex, potentially leading to Golgi stress. However, the direct localization of clofibrate to the Golgi has not been quantified.
Quantitative Data
The following tables summarize the available quantitative data on the effects of clofibrate on various cellular parameters.
Table 1: Effect of Clofibrate on Peroxisome Proliferation and Enzyme Activity
| Parameter | Cell/Tissue Type | Clofibrate Concentration/Dose | Fold Increase (vs. Control) | Reference |
| Peroxisomal Volume | Human Liver (in a patient with a peroxisomal disease) | 1.5 g/day (for 2 years) | 5 | |
| Peroxisomal β-oxidation | Primary Rat Hepatocytes | 10-300 µM | ~10 | |
| Acyl-CoA Oxidase Activity | Primary Rat Hepatocytes | 100 µM | Not specified, but significant induction | |
| Cyanide-Insensitive Palmitoyl-CoA Oxidation | Rat Intestinal Mucosa | Diet containing clofibric acid | Significant increase |
Table 2: Effect of Clofibrate on Mitochondrial Parameters
| Parameter | Cell/Tissue Type | Clofibrate Concentration | Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Mouse Liver Cells & Isolated Mitochondria | > 0.3 mM | Rapid collapse | |
| Carnitine Acetyltransferase Activity (Mitochondrial) | Rat Liver | Not specified | > 70-fold increase | |
| Desmin Content | Rat Myocardiocytes | 0.1 mM | 42.1% decrease | |
| Vimentin Content | Rat Myocardiocytes | 0.1 mM | 26.3% decrease |
Experimental Protocols
5.1. In Vitro Cellular Uptake Assay
This protocol describes a general method for quantifying the uptake of radiolabeled or fluorescently tagged clofibric acid into cultured cells.
-
Cell Culture: Plate hepatocytes or other relevant cell lines in 6-well plates and grow to 80-90% confluency.
-
Preparation of Dosing Solution: Prepare a stock solution of radiolabeled ([14C] or [3H]) or fluorescently labeled clofibric acid in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free culture medium to the desired final concentrations.
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add 1 mL of the dosing solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).
-
To terminate the uptake, aspirate the dosing solution and rapidly wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH or a suitable lysis buffer.
-
Investigating the Structural Activity Relationship of Clofibride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibride, a member of the fibrate class of drugs, has historically been utilized as a lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This compound itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid. The structural features of clofibric acid are crucial for its interaction with and activation of PPARα, making the study of its structural activity relationship (SAR) a key area of interest for the development of novel, more potent, and selective hypolipidemic agents. This guide provides an in-depth analysis of the SAR of this compound, detailing its mechanism of action, the impact of structural modifications on its biological activity, and the experimental protocols used for its evaluation.
Core Concepts: The Structural Basis of this compound's Activity
The fundamental structure of clofibric acid, the active form of this compound, consists of three key pharmacophoric elements that are essential for its biological activity:
-
An acidic head group: The carboxylic acid moiety is critical for the molecule's interaction with the ligand-binding domain (LBD) of PPARα. This acidic group forms key hydrogen bonds with amino acid residues within the receptor's binding pocket, anchoring the ligand in place.
-
A central linking group: An isobutyric acid scaffold provides a specific spatial arrangement for the other functional groups.
-
A lipophilic tail: The 4-chlorophenoxy group occupies a hydrophobic pocket within the PPARα LBD, contributing to the overall binding affinity.
The interplay of these three components dictates the potency and efficacy of clofibric acid as a PPARα agonist. Modifications to any of these regions can significantly alter the compound's activity, providing a basis for the design of new analogs with improved pharmacological profiles.
Quantitative Structure-Activity Relationship Data
The following table summarizes the quantitative data on the PPARα activation by clofibric acid and its analogs, compiled from various studies. The data is primarily presented as EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response in a given assay.
| Compound | Modification | PPARα Activation (EC50, µM) | Reference |
| Clofibric Acid | Parent Compound | ~30-100 | |
| Fenofibric Acid | Addition of a benzoyl group to the phenyl ring | 9.47 | |
| Bezafibrate | N-substituted phenoxyisobutyric acid derivative | 30.4 | |
| GL479 | Diazenyl function spaced by a three-atom linker from clofibric acid | 0.6 | |
| Naphthyl derivative of clofibric acid | Replacement of the chlorophenyl ring with a naphthyl group | Showed good activation (specific EC50 not provided) | |
| Quinolin derivative of clofibric acid | Replacement of the chlorophenyl ring with a quinolin group | Showed good activation (specific EC50 not provided) |
Note: The EC50 values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
PPARα Transactivation Assay (Luciferase Reporter Gene Assay)
This assay is a common method to determine the functional activity of a compound as a PPARα agonist.
Principle: This cell-based assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing peroxisome proliferator response elements (PPREs). Cells are co-transfected with a plasmid expressing PPARα and the PPRE-luciferase reporter plasmid. If the test compound activates PPARα, the receptor-ligand complex binds to the PPREs and drives the expression of the luciferase gene. The resulting luminescence is measured and is proportional to the level of PPARα activation.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7, or HepG2) is cultured under standard conditions. The cells are then co-transfected with an expression vector for human or rat PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. A plasmid expressing a control reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After an incubation period to allow for gene expression (typically 24 hours), the cells are treated with various concentrations of the test compound (e-g., clofibric acid or its analogs). A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Lysis and Luminescence Measurement: Following compound incubation (typically 18-24 hours), the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PPARα Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the PPARα ligand-binding domain (LBD).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled known PPARα ligand for binding to the purified PPARα LBD. The decrease in the signal from the labeled ligand is proportional to the binding affinity of the test compound.
Methodology:
-
Reagents: Purified recombinant PPARα LBD, a high-affinity radiolabeled ([³H]) or fluorescently labeled PPARα ligand (the "tracer"), and the unlabeled test compounds are required.
-
Incubation: The PPARα LBD is incubated with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test compound. The incubation is carried out in a suitable buffer system until equilibrium is reached.
-
Separation of Bound and Free Ligand: The bound ligand-receptor complexes are separated from the free unbound ligand. This can be achieved through various methods, such as filtration through a glass fiber filter (for radioligands) or by using techniques like scintillation proximity assay (SPA) or fluorescence polarization (FP).
-
Signal Detection: The amount of bound labeled ligand is quantified. For radioligands, this is done using a scintillation counter. For fluorescent ligands, the fluorescence polarization is measured.
-
Data Analysis: The data are plotted as the percentage of specific binding of the labeled ligand versus the log of the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting competition curve. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflows for PPARα activity assessment.
The Pharmacokinetic and Metabolic Journey of Clofibride in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of clofibride in commonly used animal models. This compound, a hypolipidemic agent, undergoes significant metabolic transformation to exert its therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the development of safe and effective fibrate-class drugs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field.
Quantitative Pharmacokinetics of this compound's Active Metabolite
This compound is a prodrug that is rapidly and extensively hydrolyzed in the body to its pharmacologically active metabolite, clofibric acid (p-chlorophenoxyisobutyric acid or CPIB). Therefore, the pharmacokinetic parameters of CPIB are of primary interest. The following tables summarize the available quantitative data for CPIB in various animal models.
Table 1: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Rats
| Parameter | Value | Animal Model | Administration Route & Dose | Source |
| Tmax (h) | ~4 | Male Albino Charles River Rats | Single oral dose of 73 mg/kg [14C]clofibrate | |
| Cmax (µg/mL) | 100 - 200 | Male Albino Charles River Rats | Single oral dose of 73 mg/kg [14C]clofibrate | |
| Half-life (t1/2) (h) | ~12 | CD Rat | Not Specified | |
| Urinary Excretion (% of dose in 48h) | 70% (as free or conjugated CPIB) | CD Rat | Oral | |
| Faecal Excretion (% of dose in 48h) | < 2% | CD Rat | Oral |
Table 2: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Dogs
| Parameter | Value | Animal Model | Administration Route & Dose | Source |
| Half-life (t1/2) (h) | 43 ± 9 | Beagle | Not Specified |
Table 3: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Monkeys
| Parameter | Value | Animal Model | Administration Route & Dose | Source |
| Half-life (t1/2) (h) | 6 ± 1 | Olive Baboon | Not Specified |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics and metabolism.
Animal Models and Husbandry
-
Species/Strain: Male Albino Charles River Rats
Clofibrate's Impact on Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clofibrate, a fibric acid derivative, has long been utilized as a hypolipidemic agent. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α by clofibrate initiates a cascade of genomic and non-genomic effects that collectively alter cholesterol homeostasis. This technical guide provides an in-depth analysis of clofibrate's impact on the cholesterol biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The evidence indicates that clofibrate's influence extends beyond its well-documented effects on triglyceride metabolism to a more complex regulation of cholesterol synthesis, transport, and catabolism.
Core Mechanism of Action: PPAR-α Activation
Clofibrate's principal molecular target is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). As a ligand for this nuclear receptor, clofibrate instigates a conformational change in PPAR-α, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPAR-α by clofibrate leads to a "moderately increased" expression of a suite of genes involved in fatty acid uptake, transport, and β-oxidation. While the primary effect is on fatty acid metabolism, this activation indirectly influences cholesterol biosynthesis and overall lipid homeostasis.
Figure 1: Clofibrate's core mechanism of action via PPAR-α activation.
Impact on Cholesterol Biosynthesis Enzymes
Clofibrate exerts a multi-faceted influence on the enzymatic machinery of the cholesterol biosynthesis pathway. While it is not a direct inhibitor of HMG-CoA reductase in the same manner as statins, evidence suggests an indirect modulatory role. The primary points of intervention appear to be downstream of HMG-CoA reductase.
HMG-CoA Reductase (HMGR)
Studies on the direct effect of clofibrate on HMG-CoA reductase have yielded varied results. Some research indicates that the broader class of fibrates may inhibit cholesterol synthesis, which could involve an effect on HMG-CoA reductase. However, other studies suggest that clofibrate does not directly inhibit this rate-limiting enzyme but rather influences its expression levels through the PPAR-α and SREBP signaling pathways.
Mevalonate Kinase and Mevalonate-5-Pyrophosphate Decarboxylase
More definitive inhibitory effects of clofibrate have been observed at later stages of the mevalonate pathway. Specifically, clofibrate has been shown to inhibit mevalonate-5-pyrophosphate decarboxylase activity in a concentration-dependent manner. The effect on mevalonate kinase appears to be more complex, with some reports suggesting a transient inhibition followed by activation.
Table 1: Quantitative Effects of Clofibrate on Cholesterol Biosynthesis Enzymes
| Enzyme | Organism/System | Clofibrate Concentration | Observed Effect | Citation |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Male Rat Liver | Diet supplemented | 65% inhibition | |
| Mevalonate-5-pyrophosphate decarboxylase | Chick Brain | 1.25-5.00 mM | Progressive inhibition |
Regulation of Gene Expression in Cholesterol Homeostasis
Beyond direct enzymatic interactions, clofibrate's activation of PPAR-α leads to significant changes in the expression of genes that regulate cholesterol metabolism. This includes genes involved in cholesterol transport and efflux, as well as those
The Influence of Clofibride on Apolipoprotein Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the effects of clofibride, a member of the fibrate class of lipid-lowering agents, on the gene expression of apolipoproteins. It delves into the molecular mechanisms, presents quantitative data from key studies, and outlines the experimental protocols utilized in this area of research.
Core Mechanism of Action: The PPARα Signaling Pathway
This compound and other fibrates exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism. The activation of PPARα initiates a cascade of events leading to the modulation of various target genes, including those encoding for apolipoproteins.
The signaling pathway begins with the binding of this compound's active form to PPARα. This ligand-receptor interaction induces a conformational change in PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event ultimately leads to the up- or down-regulation of gene transcription, thereby altering the synthesis of proteins involved in lipid transport and metabolism.
Figure 1: PPARα signaling pathway activated by this compound.
Quantitative Effects on Apolipoprotein Gene Expression
The impact of this compound and other fibrates on apolipoprotein gene expression has been investigated in various models, revealing species-specific and apolipoprotein-specific effects. The following tables summarize key quantitative findings.
| Organism | Treatment | Apolipoprotein | Tissue | Change in mRNA Expression | Reference |
| Pig | 5 g clofibrate/kg diet for 28 days | ApoA-I | Liver | No significant difference | |
| Pig | 5 g clofibrate/kg diet for 28 days | ApoA-II | Liver | No significant difference | |
| Pig | 5 g clofibrate/kg diet for 28 days | ApoC-III | Liver | No significant difference | |
| Rat | Fenofibrate (dose-dependent) | ApoA-I | Liver | Decrease | |
| Rat | Fenofibrate (dose-dependent) | ApoA-II | Liver | Decrease | |
| Rat | Clofibrate | ApoA-II | Liver | Marginal decrease | |
| Rat | Fenofibrate (dose-dependent) | ApoA-IV | Liver | Decrease | |
| Rat | Fibrates (time- and dose-dependent) | ApoC-II | Liver | Decrease | |
| Rat | Fibrates (time- and dose-dependent) | ApoC-III | Liver | Decrease | |
| Rat | Fibrates | ApoC-I | Liver | No change |
Table 1: Summary of this compound and Fibrate Effects on Apolipoprotein mRNA Expression.
| Organism | Treatment | Apolipoprotein | Sample | Change in Protein Level | Reference |
| Human | Fenofibrate | ApoA-II | Plasma | Increase | |
| Human | Fenofibrate | ApoB | Plasma | Decrease | |
| Human | Fenofibrate | ApoC-I | Plasma | Decrease | |
| Human | Fenofibrate | ApoC-IV | Plasma | Decrease | |
| Human | Fenofibrate | ApoE | Plasma | Decrease |
Table 2: Summary of Fenofibrate Effects on Apolipoprotein Plasma Levels in Humans.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the cited research to investigate the effects of this compound on apolipoprotein gene expression.
In Vivo Animal Studies
A common approach involves the administration of this compound to animal models, followed by the analysis of tissue-specific gene and protein expression.
Figure 2: General experimental workflow for in vivo studies.
-
Animal Models:
-
Rats: Male Sprague-Dawley or Wistar rats are frequently used.
-
Pigs: Studies have also been conducted in pigs to assess the effects of clofibrate.
-
-
Drug Administration:
-
Dosage: Doses can range from low (e.g., 25 mg/kg/day) to high (e.g., 250-300 mg/kg/day).
-
Route of Administration: this compound is typically administered via intraperitoneal injection or mixed with the diet.
-
Duration: Treatment durations vary from short-term (1-7 days) to longer-term (14-28 days).
-
-
Sample Collection and Preparation:
-
Following the treatment period, animals are euthanized, and tissues of interest, primarily the liver, are collected.
-
Blood samples are also collected for the analysis of plasma apolipoprotein levels.
-
Tissues are processed for RNA and protein extraction using standard molecular biology techniques.
-
-
Gene and Protein Expression Analysis:
-
mRNA Quantification: The levels of specific apolipoprotein mRNAs are measured using techniques such as quantitative real-time PCR (qRT-PCR) or cDNA microarrays.
-
Protein Quantification: Plasma or tissue levels of apolipoproteins are quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Western blotting.
-
In Vitro Cell Culture Studies
Primary hepatocytes and hepatoma cell lines are valuable tools for dissecting the direct effects of this compound on liver cells, independent of systemic physiological responses.
-
Cell Models:
-
Primary Hepatocytes: Cultures of primary rat and human hepatocytes provide a model that closely mimics the in vivo state.
-
Hepatoma Cell Lines: Human hepatoma cell lines such as HepG2 are also utilized.
-
-
**Treatment
The Historical Development and Discovery of Clofibride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibrate, a fibric acid derivative, was one of the pioneering lipid-lowering agents that played a pivotal role in the early understanding and pharmacological management of hyperlipidemia. This technical guide provides a comprehensive overview of the historical development and discovery of Clofibride, from its chemical synthesis to its elucidation as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The document details key experimental protocols, presents quantitative data from seminal preclinical and clinical studies in structured tables, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. While its clinical use has been largely superseded due to adverse effects, the story of this compound offers valuable insights into the evolution of lipid-lowering therapies and the foundational science of nuclear receptor pharmacology.
Introduction: The Dawn of Lipid-Lowering Therapy
The journey of this compound begins in the mid-20th century, a period marked by a burgeoning understanding of the link between elevated serum cholesterol and cardiovascular disease. Initial observations in the 1950s of the cholesterol-lowering effects of certain industrial chemicals spurred the search for therapeutic agents. Researchers at Imperial Chemical Industries (ICI) in the United Kingdom synthesized Clofibrate in the late 1950s, and it was patented in 1958. Initially marketed as Atromid-S in the early 1960s, it represented a significant step forward in the pharmacological management of hyperlipidemia.
Synthesis and Physicochemical Properties
Clofibrate, or ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, is a colorless to pale yellow liquid. Its synthesis is a multi-step process that has been well-documented in the chemical literature.
Experimental Protocol: Synthesis of Clofibrate
A common synthetic route for Clofibrate involves the condensation of p-chlorophenol with acetone and chloroform to produce 2-(4-chlorophenoxy)-2-methylpropanoic acid, which is then esterified with ethanol.
Materials:
-
p-Chlorophenol
-
Acetone
-
Chloroform
-
Sodium hydroxide (or other suitable alkali)
-
Ethanol
-
Sulfuric acid (catalytic amount)
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl 2-bromo-2-methylpropanoate
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 2-(4-chlorophenoxy)-2-methylpropanoic acid
-
A mixture of p-chlorophenol, acetone, and chloroform is reacted in the presence of a strong alkali, such as sodium hydroxide.
-
The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Step 2: Esterification to form Clofibrate
-
The resulting 2-(4-chlorophenoxy)-2-methylpropanoic acid is then esterified with ethanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is used to facilitate the reaction.
-
The reaction mixture is heated to drive the esterification to completion.
-
The final product, Clofibrate, is then purified.
Alternative Procedure:
-
Dissolve 1 g (7.779 mmol) of 4-chlorophenol and 2.15 g (15.56 mmol) of potassium carbonate in 10 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture for 30 minutes at room temperature.
-
Add 3.4 mL of ethyl 2-bromo-2-methylpropanoate dropwise to the mixture.
-
Heat the reaction mixture to 70°C and maintain for 5 hours.
-
After cooling to room temperature, add 30 mL of water.
-
Extract the aqueous phase three times with 10 mL of ethyl acetate.
-
Wash the combined organic phases three times with 10 mL of saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 50/3) to obtain Clofibrate as a white solid (yield: 96%).
Pharmacological Discovery and Mechanism of Action
The primary pharmacological effect of Clofibrate is the reduction of serum lipids, particularly triglycerides. Its mechanism of action, initially unclear, was later elucidated to be primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.
PPARα Activation
Clofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid. Clofibric acid acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
dot
Caption: PPARα Signaling Pathway of Clofibrate.
Experimental Protocol: PPARα Transactivation Assay
A common method to assess the activation of PPARα by a compound like Clofibrate is a cell-based transactivation assay.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARα and the reporter plasmid. When an agonist like Clofibrate activates PPARα, the resulting complex binds to the PPREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).
Materials:
-
HEK293T or other suitable cell line
-
Expression plasmid for human or mouse PPARα
-
Reporter plasmid containing a luciferase gene downstream of a PPRE-containing promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
Clofibrate (or clofibric acid)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, seed the cells into 96-well plates.
-
Allow the cells to adhere and recover.
-
Treat the cells with varying concentrations of Clofibrate or a vehicle control.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the fold activation against the log of the Clofibrate concentration to determine the EC50 value.
-
Downstream Effects on Lipid Metabolism
The activation of PPARα by Clofibrate leads to a cascade of downstream effects that collectively lower serum lipid levels:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDLs) and chylomicrons, facilitating their clearance from the circulation.
-
Increased Fatty Acid Oxidation: Clofibrate stimulates the expression of genes involved in
Clofibrate's Off-Target Interactions: An In-depth Technical Guide on Nuclear Receptor Engagement Beyond PPAR-alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a first-generation fibrate drug, is a well-established peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. Its primary clinical application has been the management of hypertriglyceridemia, a function directly linked to its potent activation of PPAR-α and the subsequent regulation of genes involved in lipid metabolism. While the interaction with PPAR-α is the cornerstone of its therapeutic effect, the broader landscape of clofibrate's engagement with other members of the nuclear receptor superfamily remains less defined. Understanding these "off-target" interactions is critical for a comprehensive pharmacological profile, providing insights into potential side effects, drug-drug interactions, and opportunities for repositioning. This technical guide synthesizes the available evidence on the interaction of clofibrate and its active form, clofibric acid, with nuclear receptors other than PPAR-α, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Liver X Receptor (LXR)
Direct binding of clofibric acid to Liver X Receptors (LXRα and LXRβ) has not been conclusively demonstrated. However, evidence suggests an indirect modulatory role, primarily through the action of related fibrate compounds. One study has shown that while the active acid form of fenofibrate (fenofibric acid) does not act as an LXR antagonist, its ester form does. This finding is significant as clofibrate is administered as an ethyl ester, which is rapidly hydrolyzed to clofibric acid in the body.
Another line of evidence points to an indirect activation of LXRα by clofibrate through the increased production of oxysterols, which are known endogenous LXRα ligands.
Quantitative Data: LXR Interaction
| Compound | Receptor | Assay Type | Metric | Value | Species |
| Fenofibrate (ester) | LXRα | Not specified | Antagonist | - | Not specified |
| Fenofibrate (ester) | LXRβ | Not specified | Antagonist | - | Not specified |
Rev-erb alpha (NR1D1)
Research in rodents has identified the nuclear receptor Rev-erb alpha as a novel target for fibrates. In primary rat hepatocytes, fenofibric acid, a compound structurally similar to clofibric acid, was observed to decrease the mRNA levels of Rev-erb alpha. This interaction is noteworthy as Rev-erb alpha plays a crucial role in regulating circadian rhythm and metabolism.
Thyroid Hormone Receptor (THR)
Studies in pigs have revealed a potential interaction between clofibrate and the thyroid hormone signaling pathway. Treatment with clofibrate resulted in a significant decrease in the hepatic mRNA concentrations of thyroid hormone receptor alpha-1 (THRα1). This was accompanied by lower plasma concentrations of thyroid hormones (T3 and T4), suggesting that clofibrate may interfere with thyroid hormone homeostasis.[1]
Quantitative Data: THR Interaction
| Compound | Receptor Subtype | Effect | Magnitude of Change | Species |
| Clofibrate | Thyroid Hormone Receptor alpha-1 (THRα1) | Decreased mRNA expression | P < 0.05 | Pig |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of a compound's interaction with nuclear receptors. The following sections outline the general methodologies for two key experimental approaches.
Competitive Ligand Binding Assay
This assay is designed to determine the ability of a test compound (e.g., clofibric acid) to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific nuclear receptor.
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD) (e.g., LXRα-LBD, Rev-erbα-LBD).
-
Radiolabeled ([³H] or [¹²⁵I]) or fluorescently labeled known ligand for the target receptor.
-
Test compound (clofibric acid).
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Scintillation vials and scintillation fluid (for radioligand assays) or microplates suitable for fluorescence detection.
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
Procedure:
-
A constant concentration of the purified nuclear receptor LBD is incubated with a fixed concentration of the labeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Bound and free labeled ligands are separated. This can be achieved by:
-
Filtration: The mixture is passed through a filter that retains the receptor-ligand complex, and the radioactivity or fluorescence on the filter is measured.
-
Scintillation Proximity Assay (SPA): The receptor is captured on SPA beads that emit light when a radiolabeled ligand is in close proximity.
-
-
The amount of labeled ligand bound to the receptor is quantified at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve.
-
The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
Reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with response elements for the nuclear receptor of interest (or GAL4 upstream activating sequences for the hybrid assay).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (clofibric acid).
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are plated in multi-well plates and allowed to attach.
-
Cells are co-transfected with the nuclear receptor expression vector and the reporter vector. A control vector (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound. A known agonist and/or antagonist for the receptor is used as a positive control.
-
The cells are incubated for a further period (typically 18-24 hours) to allow for reporter gene expression.
-
The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
The reporter activity is normalized to the control vector activity.
-
The results are expressed as fold activation or percent inhibition relative to the vehicle control.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Putative interaction of fibrates with the LXR signaling pathway.
Caption: Clofibrate's potential influence on the Thyroid Hormone Receptor signaling pathway.
Caption: A generalized workflow for nuclear receptor ligand screening.
Conclusion
While clofibrate's primary mechanism of action is unequivocally mediated through the activation of PPAR-α, the evidence presented in this guide suggests potential, albeit less direct, interactions with other nuclear receptors, including LXR, Rev-erb alpha, and THR. The data for direct binding of clofibric acid to these receptors is currently lacking, and the observed effects may be indirect or species-specific. The insights from studies on the structurally similar compound, fenofibrate, provide valuable leads for future research. A thorough investigation using a comprehensive panel of nuclear receptor binding and transactivation assays is warranted to fully elucidate the off-target profile of clofibrate. Such studies will not only enhance our understanding of its pharmacological actions but also inform the development of more selective and safer next-generation therapeutics for metabolic disorders.
References
Methodological & Application
Clofibride Treatment Protocol for Primary Hepatocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibride and its active metabolite, clofibric acid, are well-established peroxisome proliferator-activated receptor alpha (PPARα) agonists. They are instrumental in studying hepatic lipid metabolism and have been used as lipid-lowering agents. In a research setting, treating primary hepatocytes with this compound allows for the investigation of molecular pathways regulating fatty acid oxidation, lipoprotein metabolism, and peroxisome proliferation. These application notes provide a comprehensive guide for the treatment of primary hepatocytes with this compound, including detailed protocols for cell culture, treatment, and subsequent analysis of key metabolic and signaling pathways.
Mechanism of Action
Clofibrate's primary mechanism of action in hepatocytes is the activation of PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid uptake and β-oxidation, and a reduction in triglyceride and cholesterol synthesis. In rodents, clofibrate is a potent inducer of peroxisome proliferation; however, this effect is less pronounced in human hepatocytes.
Data Presentation
Table 1: Effects of Clofibric Acid on Gene Expression in Primary Hepatocytes
| Gene | Species | Fold Change | Experimental Details | Reference |
| PPARα Target Genes | ||||
| CYP4A family | Rodent | Upregulated | Microarray analysis after clofibric acid treatment. | |
| L-Fatty Acid Binding Protein (L-FABP) | Rodent & Human | Upregulated | Microarray analysis after clofibric acid treatment. | |
| Genes of cytosolic |
Application Notes and Protocols for a Cell Culture Model of Clofibrate-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a fibric acid derivative previously used for the treatment of hypertriglyceridemia, has been associated with hepatotoxicity. Understanding the mechanisms of clofibrate-induced liver injury is crucial for the broader assessment of drug-induced liver injury (DILI). This document provides a detailed cell culture model for investigating the hepatotoxic effects of clofibrate, focusing on key molecular events such as mitochondrial dysfunction, oxidative stress, and apoptosis. The protocols outlined here utilize the human hepatoma cell line, HepG2, a widely used and well-characterized in vitro model for hepatotoxicity studies. While primary human hepatocytes are the gold standard, HepG2 cells offer advantages in terms of availability, reproducibility, and ease of culture, making them suitable for initial screening and mechanistic studies.
Key Mechanisms of Clofibrate Hepatotoxicity
Clofibrate's hepatotoxic effects are thought to be mediated primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to a cascade of events including:
-
Mitochondrial Dysfunction: Clofibrate can impair mitochondrial function, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial integrity is a critical event in the initiation of cell death pathways.
-
Oxidative Stress: The impairment of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.
-
Apoptosis: Clofibrate has been shown to induce apoptosis, or programmed cell death, in hepatoma cells. This process is characterized by the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing clofibrate-induced hepatotoxicity in a cell culture model.
Protocols
HepG2 Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Clofibrate Preparation: Prepare a 100 mM stock solution of clofibrate in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final working concentrations (e.g., 0.1, 0.3, 0.5, 1.0 mM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of clofibrate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis. Dyes such as JC-1 or TMRE can be used.
-
Procedure (using JC-1):
-
Seed and treat HepG2 cells as described for the MTT assay.
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in apoptotic cells with low ΔΨm).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
**Procedure
Application Notes and Protocols for Inducing Peroxisome Proliferation In Vitro Using Clofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a well-characterized hypolipidemic agent, is a classic inducer of peroxisome proliferation in rodents, both in vivo and in vitro. Its mechanism of action is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid uptake and catabolism, including those encoding for peroxisomal β-oxidation enzymes.[3] Consequently, this transcriptional activation results in an increase in the number and size of peroxisomes, a phenomenon known as peroxisome proliferation.
These application notes provide detailed protocols for researchers to induce and quantify peroxisome proliferation in vitro using clofibrate, a valuable tool for studying lipid metabolism, peroxisome biogenesis, and the toxicological assessment of xenobiotics.
Data Presentation
The following tables summarize the quantitative effects of clofibrate and its active metabolite, clofibric acid, on markers of peroxisome proliferation in primary rat hepatocytes.
Table 1: Effect of Clofibrate/Clofibric Acid on Peroxisomal Enzyme Activity in Primary Rat Hepatocytes
| Compound | Concentration (mM) | Treatment Duration (hours) | Enzyme | Fold Increase vs. Control | Reference |
| Clofibrate | 0.2 | 48 | Carnitine Acetyltransferase | Up to 15-fold | [4] |
| Clofibric Acid | 0.5 | 72 | Acyl-CoA Oxidase | Markedly Increased | [5] |
| Clofibric Acid | 0.5 | 72 | Enoyl-CoA Hydratase | Markedly Increased | |
| Clofibric Acid | 0.5 | 72 | 3-ketoacyl-CoA Thiolase | Markedly Increased | |
| Clofibric Acid | 0.5 | 72 | Catalase | Slightly Affected | |
| Clofibric Acid | 0.4 | 44 | Acyl-CoA Oxidase | Lower than Nafenopin | |
| Clofibric Acid | - | - | Peroxisomal β-oxidation | 5- to 8-fold stimulation | |
| Clofibric Acid (CPIB) | 1.0 | 72 | Fatty Acyl-CoA Oxidase (FACO) | 58.6-fold | |
| Clofibric Acid (CPIB) | 1.0 | 72 | Laurate Hydroxylase (LH) | 9.8-fold |
Table 2: Effect of Clofibrate on Peroxisomal Acyl-CoA Ligase Activity
| Treatment | Enzyme | Fold Increase vs. Control | Reference |
| 2-week 0.5% Clofibrate Diet (in vivo) | Peroxisomal Palmitoyl-CoA Ligase | 4.4-fold | |
| 2-week 0.5% Clofibrate Diet (in vivo) | Peroxisomal Lignoceroyl-CoA Ligase | 4.0-fold |
Signaling Pathway
The primary signaling pathway activated by clofibrate to induce peroxisome proliferation is the PPARα pathway.
Caption: Clofibrate activates the PPARα signaling pathway to induce peroxisome proliferation.
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for studying clofibrate-induced peroxisome proliferation in vitro.
Caption: General workflow for in vitro analysis of clofibrate-induced peroxisome proliferation.
Protocol 1: Induction of Peroxisome Proliferation in Primary Rat Hepatocytes
This protocol describes the treatment of primary rat hepatocytes with clofibrate to induce peroxisome proliferation.
Materials:
-
Primary rat hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Clofibrate (or Clofibric Acid) stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Plate primary rat hepatocytes on collagen-coated culture plates at a suitable density and allow them to attach for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Clofibrate Treatment:
-
Prepare a series of clofibrate dilutions in hepatocyte culture medium to achieve final concentrations ranging from 0.1 mM to 2 mM.
-
Include a vehicle control group treated with the same concentration of the solvent used for the clofibrate stock.
-
Remove the attachment medium from the cells and replace it with the medium containing the different concentrations of clofibrate or the vehicle control.
-
-
Incubation: Incubate the cells for a desired period, typically 24, 48, or 72 hours. A time-course experiment is recommended to determine the optimal treatment duration.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. The harvesting method will depend on the subsequent assay (e.g., cell lysis for enzyme assays, fixation for immunofluorescence).
Protocol 2: Quantification of Peroxisome Proliferation
This spectrophotometric assay measures the activity of catalase, a key peroxisomal enzyme.
Materials:
-
Cell lysate from control and clofibrate-treated hepatocytes
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., buffer containing a non-ionic detergent like Triton X-100) on ice. Centrifuge the lysate to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay) to normalize the catalase activity.
-
Assay Reaction:
-
In a UV-transparent cuvette, add phosphate buffer and an appropriate amount of cell lysate.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm over time (e.g., every 15 seconds for 2-3 minutes) as H₂O₂ is decomposed by catalase.
-
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm. Express the activity as units per milligram of protein.
This method allows for the visualization and qualitative assessment of peroxisome proliferation.
Materials:
-
Hepatocytes cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a peroxisomal marker (e.g., anti-PMP70, anti-Catalase)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After clofibrate treatment, wash the cells on coverslips with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI or Hoechst, and then mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the number and intensity of fluorescent puncta (representing peroxisomes) in clofibrate-treated cells compared to controls indicates peroxisome proliferation.
Transmission electron microscopy (TEM) provides high-resolution imaging for the definitive quantification of peroxisome number and volume density.
Materials:
-
Cell pellets from control and clofibrate-treated hepatocytes
-
Primary fixative (e.g., glutaraldehyde in cacodylate buffer)
-
Secondary fixative (e.g., osmium tetroxide)
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Sample Preparation: Fix the harvested cell pellets in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in a suitable resin.
-
Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of hepatocyte cytoplasm at an appropriate magnification.
-
Morphometric Analysis: Use stereological methods to quantify the number of peroxisome profiles per unit area of cytoplasm and the volume density of peroxisomes. This will provide a quantitative measure of peroxisome proliferation.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize clofibrate as a tool to induce and study peroxisome proliferation in vitro. By employing these methodologies, scientists can gain valuable insights into the molecular mechanisms of peroxisome biogenesis, lipid metabolism, and the cellular responses to xenobiotics. The provided quantitative data serves as a benchmark for expected outcomes, while the detailed protocols offer a practical framework for conducting these experiments.
References
- 1. Deep Scientific Insights on Clofibrate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 3. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 5. Induction of peroxisomal beta-oxidation enzymes in primary cultured rat hepatocytes by clofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Multigenerational Study of Clofibrate in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a lipid-lowering agent, functions as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Its active metabolite, clofibric acid (CA), is frequently detected in aquatic environments, raising concerns about its potential long-term effects on wildlife. Zebrafish (Danio rerio) have emerged as a powerful model organism for toxicological research, including multigenerational studies, due to their short generation time, external fertilization, and transparent embryos, which allow for straightforward assessment of developmental effects. This document provides a detailed experimental design for a multigenerational study to assess the chronic effects of Clofibrate exposure in zebrafish, drawing from established protocols and findings.
Experimental Objectives
-
To evaluate the chronic and multigenerational effects of dietary Clofibrate exposure on the growth, reproductive fitness, and embryonic development of zebrafish (F1 and F2 generations).
-
To investigate the underlying molecular mechanisms by analyzing the expression of genes involved in lipid metabolism.
-
To provide a standardized protocol for assessing the long-term toxicological impact of PPARα agonists using a zebrafish model.
Experimental Design and Workflow
The experimental design involves a two-generation exposure study. The F0 generation is not directly exposed but is used to produce the F1 generation. The F1 generation is exposed to Clofibrate throughout their lifecycle. The F2 generation is produced from the exposed F1 generation but is raised on a control diet to assess multigenerational effects.
Protocols
Zebrafish Husbandry and Maintenance
-
System: Maintain zebrafish in a recirculating aquaculture system.
-
Water Quality:
-
Temperature: 28.5 ± 0.5°C
-
pH: 7.0-7.5
-
Conductivity: ~500 µS/cm
-
Photoperiod: 14 hours light / 10 hours dark cycle
-
-
Feeding (Control Diet): Feed fish to satiation twice daily with a standard diet (e.g., commercial flake food and live Artemia).
-
Housing Density: House adult fish at a density of 5-20 individuals per liter to minimize stress.
Clofibrate Exposure
-
Test Substance: Clofibrate (or its active metabolite, clofibric acid).
-
Exposure Route: Dietary exposure is recommended to mimic a relevant environmental exposure route.
-
Diet Preparation:
-
Dissolve Clofibrate in a suitable solvent (e.g., ethanol).
-
Incorporate the dissolved Clofibrate into a commercial fish food slurry.
-
Prepare a control diet with the solvent only.
-
Dry the food slurry and grind it into a fine powder.
-
Store diets at 4°C.
-
-
Exposure Concentrations: Based on previous studies, suggested concentrations are a control group, a low dose (e.g., 1 mg/g of food), and a high dose (e.g., 10 mg/g of food).
-
Exposure Period: Expose the F1 generation from 5 days post-fertilization (dpf) throughout their entire lifecycle.
F1 Generation: Growth and Reproductive Assessment
-
Growth:
-
At specific time points (e.g., 30, 60, 90, and 120 dpf), anesthetize a subset of fish (e.g., with MS-222).
-
Measure standard length and wet weight.
-
-
Reproductive Assessment (from 90 dpf):
-
Set up breeding pairs (one male, one female) or groups (e.g., 2 males: 4 females) in spawning tanks overnight.
-
Collect eggs the following morning, 1-2 hours after the light cycle begins.
-
Fecundity: Count the total number of eggs produced per female.
-
Fertilization Rate: At 24 hours post-fertilization (hpf), determine the percentage of fertilized eggs (presence of developing embryos).
-
Repeat spawning trials weekly for a defined period (e.g., 4 weeks).
-
F2 Generation: Developmental Assessment
-
Egg Collection: Collect eggs from the F1 breeding trials.
-
Incubation: Incubate eggs in embryo medium at 28.5°C.
-
Developmental Endpoints:
-
Hatching Rate: At 72 hpf, calculate the percentage of hatched larvae.
-
Malformations: At 96 hpf, examine larvae under a stereomicroscope for morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.
-
Survival Rate: Monitor and record larval survival daily for the first 5 days.
-
Molecular Analysis (F1 Generation)
-
Tissue Collection: At the end of the reproductive assessment, euthanize F1 adult fish and dissect liver, gonads, and muscle tissue.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the tissues.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes involved in lipid metabolism. Key target genes include:
-
pparaa and pparb (Peroxisome proliferator-activated receptors)
-
acox1 (Acyl-CoA oxidase 1, a marker for PPARα activation)
-
Genes involved in fatty acid transport and binding (e.g., fabp)
-
-
Normalize target gene expression to a suitable reference gene (e.g., β-actin or ef1a).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and Clofibrate-exposed groups.
Table 1: Growth Parameters of F1 Zebrafish Exposed to Clofibrate
| Treatment Group | N | Weight (mg) at 120 dpf (Mean ± SD) | Length (mm) at 120 dpf (Mean ± SD) |
|---|---|---|---|
| Control | |||
| Low Dose (1 mg/g) |
| High Dose (10 mg/g) | | | |
Table 2: Reproductive Performance of F1 Zebrafish Exposed to Clofibrate
| Treatment Group | N (pairs) | Fecundity (eggs/female/day) (Mean ± SD) | Fertilization Rate (%) (Mean ± SD) |
|---|---|---|---|
| Control | |||
| Low Dose (1 mg/g) |
| High Dose (10 mg/g) | | | |
Table 3: Developmental Endpoints of F2 Offspring from Clofibrate-Exposed F1 Parents
| Parental Treatment | N (embryos) | Hatching Rate (%) (Mean ± SD) | Malformation Rate (%) (Mean ± SD) |
|---|---|---|---|
| Control | |||
| Low Dose (1 mg/g) |
| High Dose (10 mg/g) | | | |
Table 4: Relative Gene Expression in F1 Tissues Following Clofibrate Exposure
| Gene | Tissue | Control (Fold Change) | Low Dose (Fold Change ± SD) | High Dose (Fold Change ± SD) |
|---|---|---|---|---|
| pparaa | Liver | 1.0 | ||
| pparb | Liver | 1.0 |
| acox1
Troubleshooting & Optimization
Clofibride solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with clofibride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is sparingly soluble in water but is soluble in organic solvents. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q2: Why is my this compound precipitating when I add it to the cell culture medium?
A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors, including the final concentration of this compound exceeding its solubility limit in the medium, a rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium, or the temperature of the medium. To prevent precipitation, it is crucial to use pre-warmed media (37°C), add the this compound stock solution dropwise while gently mixing, and consider performing serial dilutions.
Q3: How does serum (FBS) in the culture medium affect this compound?
A3: Fetal Bovine Serum (FBS) contains proteins, such as albumin, and lipoproteins that can bind to hydrophobic compounds like this compound. This binding can potentially increase the apparent solubility and stability of this compound in the culture medium. However, the exact composition of FBS can vary between batches, which may affect the reproducibility of experiments. When replacing serum with lipoprotein-deficient serum, the cellular uptake of some hydrophobic compounds has been observed to decrease significantly.
Q4: What is the mechanism of action of this compound in cell culture?
A4: this compound is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and fatty acid oxidation.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to precipitation of the compound out of the solution.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible cloudiness or particulate matter in the culture medium immediately after adding this compound.
-
Crystalline precipitate forming in the culture plates over time during incubation.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is essential to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. | Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, test the compound's stability in different basal media formulations. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in biological response between experiments.
-
Loss of this compound activity over the course of the experiment.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound may not be stable under standard cell culture conditions (37°C, 5% CO2) over the duration of the experiment. | Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). If degradation is significant, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Variable Serum Composition | Different lots of FBS can have varying compositions of proteins and lipids, affecting the bioavailability of this compound. | If possible, use a single, large batch of FBS for a series of related experiments to ensure consistency. |
| Inaccurate Stock Concentration | The this compound in the frozen stock solution may have precipitated over time, leading to an inaccurate final concentration in the experiment. | Before each use, visually inspect the thawed stock solution for any precipitate. If present, gently warm the stock solution to 37°C and vortex to redissolve the compound. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Your chosen cell culture medium (e.g.,
Identifying and mitigating Clofibride off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of Clofibride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Clofibrate is a lipid-lowering agent. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and a reduction in triglyceride levels. Clofibrate is rapidly hydrolyzed in the body to its active form, clofibric acid.
Q2: What are the known or suspected off-target effects of this compound?
While PPARα activation is the main on-target effect, in vitro studies have suggested several off-target activities for this compound and its active metabolite, clofibric acid. These include:
-
Cytotoxicity: Clofibrate has been shown to induce apoptosis and necrosis in specific cancer cell lines at high concentrations.
-
Ion Channel Modulation: Clofibric acid has been demonstrated to block chloride ion channels in a stereospecific manner.
-
Enzyme Inhibition: There is evidence that clofibric acid can inhibit phosphatidylethanolamine synthesis.
-
Modulation of Signaling Pathways: Clofibrate may suppress the production of prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF).
Q3: We are observing unexpected cytotoxicity in our cell line when treated with this compound. How can we troubleshoot this?
Please refer to the "Troubleshooting Guide: Unexpected Cytotoxicity" section below for a detailed workflow and potential solutions. It is crucial to consider that the cytotoxic effects of clofibrate can be cell-type specific. For instance, it has been reported to be cytotoxic to hepatoma cell lines like HepG2 and AH-130, but not to primary rat hepatocytes.
Q4: Our experimental results suggest modulation of a signaling pathway not typically associated with PPARα. Could this be an off-target effect of this compound?
Yes, it is possible. If your results are inconsistent with the known functions of PPARα, it is prudent to investigate potential off-target interactions. The first step is to confirm that the observed effect is not an artifact. If the effect is reproducible, consider performing counter-screening assays against targets suspected of being involved. Refer to the "General Workflow for Investigating Suspected Off-Target Effects" for a systematic approach.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
This guide addresses issues of unexpected cell death or reduced viability in in vitro cultures treated with this compound.
Observed Problem: Significant decrease in cell viability (as measured by assays like MTT, LDH, or ATP-based assays) at concentrations where the on-target (PPARα) effects are expected.
dot
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell-Type Specific Sensitivity | Review literature for reports of clofibrate's effects on your specific cell line or similar cell types. | If your cell line is known to be sensitive, consider using a lower concentration range or a different cell model. For example, hepatoma cell lines have shown sensitivity where primary hepatocytes have not. |
| Assay Interference | Run a cell-free control with clofibrate and your assay reagents to check for direct chemical interference. | If interference is detected, switch to an alternative cytotoxicity assay that uses a different detection method. |
| High Local Concentration/Precipitation | Visually inspect the culture wells for any signs of compound precipitation, especially at higher concentrations. | Improve solubility by using a different solvent (ensure final solvent concentration is non-toxic) or by preparing fresh dilutions for each experiment. |
| Off-Target Mitochondrial Toxicity | Assess mitochondrial function using assays like Seahorse XF Analyzer or JC-1 staining for mitochondrial membrane potential. | If mitochondrial dysfunction is confirmed, this suggests a specific off-target liability. |
Quantitative Data on this compound-Induced Cytotoxicity
| Cell Line | Concentration | **Effect
Technical Support Center: Dose-Response Curve Analysis for Clofibrate In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Clofibrate in in vitro dose-response studies. The information is tailored for scientists in drug development and related fields to address common challenges and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clofibrate in vitro?
A1: Clofibrate is a well-established agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. In its active form, clofibric acid, it binds to and activates PPARα. This activation leads to the transcription of genes involved in fatty acid oxidation, thereby reducing triglyceride levels. It is important to note that the ethyl ester form, Clofibrate, is rapidly hydrolyzed to the active clofibric acid by cellular esterases.
Q2: Which cell lines are suitable for studying the effects of Clofibrate?
A2: Human hepatoma cell lines such as HepG2 are commonly used to study the effects of Clofibrate on PPARα activation and downstream gene expression. Rat hepatoma cell lines like AH-130 have also been used, particularly in studies of cytotoxicity. The choice of cell line should be guided by the specific research question and the expression levels of PPARα in the selected model.
Q3: What are the typical effective concentrations for Clofibrate in vitro?
A3: The effective concentration of Clofibrate can vary significantly depending on the cell type and the endpoint being measured. For PPARα activation, EC50 values are reported to be around 55 µM for human PPARα. However, concentrations ranging from 50 µM to 2 mM have been used in various in vitro studies to elicit different effects, from gene expression changes to cytotoxicity.
Q4: How long should I incubate cells with Clofibrate?
A4: Incubation times can range from a few hours to several days. For studying rapid signaling events or initial apoptotic effects, incubation times as short as 4 hours have been used. For assessing changes in gene expression or cell viability, longer incubation periods of 24 to 72 hours are common. The optimal incubation time should be determined empirically for each experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Dose-Response Curves
Question: My dose-response curves for Clofibrate are highly variable between experiments. What could be the cause?
Answer: Inconsistent results with Clofibrate can stem from several factors:
-
Compound Stability and Solubility: Ensure that your Clofibrate stock solution is properly prepared and stored. Clofibrate can be dissolved in DMSO, but it's crucial to ensure the final DMSO concentration in your cell culture medium is low (typically <0.1% v/v) and consistent across all treatments. Poor solubility at higher concentrations can lead to precipitation and inaccurate dosing.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cellular characteristics and responsiveness can change with increasing passage numbers.
-
Inconsistent Cell Seeding: Ensure uniform cell density across all wells of your microplate. Pipetting errors can lead to significant variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is advisable to avoid using these wells for critical experimental conditions or to fill them with a buffer to minimize these effects.
Issue 2: My Dose-Response Curve is Biphasic (Hormetic Effect)
Question: I observe a stimulatory effect at low concentrations of Clofibrate and an inhibitory effect at high concentrations. Is this expected?
Answer: Yes, a biphasic or hormetic dose-response is a known phenomenon for fibrates like Clofibrate. At lower concentrations, Clofibrate can promote cell proliferation, while at higher concentrations, it can induce cytotoxicity and apoptosis. When analyzing such data, standard sigmoidal models may not be appropriate. Consider using a biphasic dose-response model for curve fitting to accurately determine parameters like the stimulatory peak and the inhibitory IC50.
Issue 3: The Observed EC50/IC50 Value is Significantly Different from Published Values
Question: My calculated EC50 for PPARα activation is much higher than what is reported in the literature. What should I check?
Answer: Discrepancies in EC50/IC50 values can arise from several experimental variables:
-
Cell Type and PPARα Expression: Different cell lines have varying levels of PPARα expression, which can significantly impact their sensitivity to Clofibrate.
-
Assay Conditions: The specific reporter plasmid, transfection efficiency (for reporter assays), and the type of cell viability assay used can all influence the apparent potency of the compound.
-
Conversion to Active Form: Clofibrate needs to be hydrolyzed to clofibric acid to activate PPARα. Ensure your in vitro system has sufficient esterase activity for this conversion. In some cell-free or low-esterase systems, using clofibric acid directly may yield more consistent results.
-
Data Normalization and Curve Fitting: How you normalize your data (e.g., to a vehicle control) and the parameters of your curve-fitting model (e.g., fixed vs. variable slope) can affect the calculated EC50/IC50.
Issue 4: High Background Signal in Luciferase Reporter Assay
Question: I'm seeing high luciferase activity in my vehicle-treated control wells in my PPARα activation assay. How can I reduce this?
Answer: High background in a luciferase reporter assay can be due to:
-
Promoter Leakiness: The promoter in your reporter construct may have some basal activity in the absence of a specific agonist.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes non-specifically activate nuclear receptors. Using charcoal-stripped FBS can help reduce this background activation.
-
Cell Density: Overly confluent cells can sometimes lead to an increase in non-specific signaling. Ensure consistent and optimal cell seeding density.
Data Presentation
Table 1: In Vitro Effective Concentrations of Clofibrate
| Parameter | Species | Receptor/Effect | Concentration | Reference |
| EC50 | Murine | PPARα Activation | 50 µM | |
| EC50 | Murine | PPARγ Activation | ~500 µM | |
| EC50 | Human | PPARα Activation | 55 µM | |
| EC50 | Human | PPARγ Activation | ~500 µM | |
| Cytotoxicity | Rat Hepatoma (AH-130) | Apoptosis/Necrosis | 1 mM | |
| Proliferation | Human Cell Lines (HEK293, HepG2, HT-29) | Increased Viability | Lower concentration range |
Table 2: Summary of Experimental Conditions for In Vitro Clofibrate Studies
| Cell Line | Assay Type | Clofibrate Concentration Range | Incubation Time | Key Findings | Reference |
| HepG2 | PPARα Luciferase Reporter Assay | 0.1 - 100 µM | 24 hours | Dose-dependent increase in luciferase activity | |
| Rat Hepatoma | FABP1 Expression | 0.5 - 2 mM | 24 - 48 hours | Increased FABP1 expression | |
| AH-130 Hepatoma | Cytotoxicity (Flow Cytometry) | 1 mM | 4 - 24 hours | Induction of apoptosis and secondary necrosis | |
| Human Hepatoma (HepG2) | Cytotoxicity | Not specified | Not specified | Extensive apoptosis | |
| HEK293, HepG2, HT-29 | Cell Viability (WST-1) | Wide range (leading to IC10, IC50) | Not specified | Biphasic response: proliferation at low conc., inhibition at high conc. |
Experimental Protocols
Protocol 1: PPARα Activation Luciferase Reporter Assay
This protocol provides a general framework for assessing Clofibrate-mediated PPARα activation in a cell-based luciferase reporter assay.
-
Cell Seeding:
-
Plate HepG2 cells (or another suitable cell line) in a 96-well plate at a density of 1.3 x 10^4 cells/well.
-
Allow cells to adhere and grow overnight in DMEM supplemented with 10% charcoal dextran-treated FBS.
-
2
Navigating the Nuances of Clofibride: A Guide to Stable Stock Solution Preparation
For researchers and drug development professionals working with Clofibride, establishing a stable and reliable stock solution is a critical first step for reproducible experimental results. This technical support guide provides a comprehensive overview of the best practices for preparing, storing, and troubleshooting this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of related fibrates like Clofibrate. Ethanol can also be used, but the solubility is generally lower. For most in vitro applications, a high-concentration stock in DMSO is prepared first, which is then further diluted in aqueous media to the final working concentration.
Q2: What is the maximum achievable concentration for a Clofibrate stock solution in DMSO?
A2: Based on available data for Clofibrate, a stock solution of up to 7 mg/mL (approximately 28.84 mM) can be prepared in fresh, anhydrous DMSO.
Q3: How should I store the this compound stock solution?
A3: To ensure stability and prevent degradation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.
Q4: For how long is the stock solution stable under recommended storage conditions?
A4: While specific long-term stability data for this compound is unavailable, stock solutions of similar compounds in DMSO are generally stable for several months when stored properly at -80°C. It is good practice to prepare fresh stock solutions regularly and to perform quality control checks if a solution has been stored for an extended period.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur due to several reasons, including exceeding the solubility limit, using a poor-quality or wet solvent, or improper storage. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Quantitative Data Summary
The following table summarizes the solubility of Clofibrate in common laboratory solvents. This data should be used as a reference point for preparing this compound solutions.
| Solvent | Solubility (Clofibrate) | Molar Concentration (Clofibrate) | Notes |
| DMSO | 7 mg/mL | ~28.84 mM | Use fresh, anhydrous DMSO. |
| Ethanol | 5 mg/mL | ~20.60 mM | |
| Water | Insoluble | - | |
| Acetonitrile | Soluble | - | Used as a solvent for analysis. |
| Methanol | Soluble | - | |
| Chloroform | Soluble | - |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO, assuming a molecular weight similar to Clofibrate (242.7 g/mol ). It is crucial to use the specific molecular weight of your this compound compound for accurate calculations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 242.7 g/mol * (1000 mg / 1 g) = 2.427 mg
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.
-
-
Add the solvent:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Technical Support Center: Preventing Clofibride Degradation During Sample Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Clofibride degradation during experimental sample preparation. Our goal is to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during sample preparation?
A1: The primary degradation pathway for this compound, an ester prodrug, is hydrolysis. In the presence of water and either acidic or basic conditions, or catalyzed by esterase enzymes found in biological matrices like plasma, the ester bond in this compound is cleaved. This hydrolysis results in the formation of its active metabolite, clofibric acid, and a corresponding alcohol.[1][2] This chemical transformation can lead to an underestimation of this compound concentrations and an overestimation of clofibric acid in your samples.
Q2: What are the main factors that accelerate this compound degradation?
A2: The degradation of this compound is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. The rate of hydrolysis is generally lowest at a slightly acidic to neutral pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of this compound.
-
Enzymatic Activity: Biological samples, particularly blood and plasma, contain esterase enzymes that can rapidly hydrolyze this compound.
Q3: How can I minimize this compound degradation during sample collection and handling?
A3: To minimize degradation, it is crucial to control the factors mentioned above from the moment of sample collection. Key recommendations include:
-
Low Temperature: Collect and process all samples at low temperatures. One study recommends conducting sample collection and preparation at 5°C to minimize the hydrolysis of clofibrate (a similar compound) to clofibric acid in human plasma.[1][3]
-
pH Control: If possible, adjust the pH of the sample to a slightly acidic range (around pH 4-5) where ester hydrolysis is typically minimized.
-
Esterase Inhibitors: For biological samples, consider adding esterase inhibitors to the collection tubes to prevent enzymatic degradation.[4]
Q4: What are the recommended storage conditions for samples containing this compound?
A4: For short-term storage, keep samples on ice or at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to significantly slow down both chemical and enzymatic degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during sample preparation involving this compound.
Issue 1: Low recovery of this compound in the final extract.
| Potential Cause | Recommended Solution |
| Hydrolysis during extraction | - Maintain Low Temperature: Perform all extraction steps on an ice bath. - pH Control: Use buffers to maintain a slightly acidic pH during aqueous extraction steps. - Minimize Water Contact: Use anhydrous solvents whenever possible and minimize the time the sample is in an aqueous environment. |
| Inappropriate extraction solvent | - Solvent Polarity: For liquid-liquid extraction (LLE), use a water-immiscible organic solvent that efficiently partitions this compound. The choice will depend on the sample matrix. - SPE Sorbent Selection: For solid-phase extraction (SPE), select a sorbent with appropriate chemistry (e.g., C18) to retain this compound while allowing for efficient elution with a suitable organic solvent. |
| Incomplete elution from SPE cartridge | - Optimize Elution Solvent: Ensure the elution solvent is strong enough to completely desorb this compound from the SPE sorbent. A mixture of methanol or acetonitrile with a small amount of acid or base may be necessary. |
Issue 2: High variability in this compound concentration across replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent sample handling time | - Standardize Protocol: Ensure that all samples are processed for the same duration at each step of the protocol. |
| Variable temperatures during processing | - Consistent Cooling: Use ice baths or cooling blocks to maintain a consistent low temperature for all samples throughout the preparation process. |
| Inconsistent addition of esterase inhibitors | - Precise Addition: If using esterase inhibitors, ensure they are added accurately and consistently to all biological samples immediately after collection. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is designed to minimize the degradation of this compound during extraction from a plasma matrix.
Materials:
-
Human plasma sample
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a structural analog of this compound)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma sample by adding 50 µL of 2% formic acid in water. Vortex briefly. This step helps in protein precipitation and stabilizes this compound by lowering the pH.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This protocol is a general guideline for extracting this compound from an aqueous matrix while minimizing hydrolysis.
Materials:
-
Aqueous sample containing this compound
-
Methyl tert-butyl ether (MTBE) or other suitable water-immiscible organic solvent
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution
Procedure:
-
Sample Preparation:
-
Cool the aqueous sample to 4°C in an ice bath.
-
Add the internal standard to the sample.
-
Adjust the pH of the sample to approximately 4.5 with a suitable buffer (e.g., citrate buffer).
-
-
Extraction:
-
Add an equal volume of cold MTBE to the sample in a separatory funnel.
-
Gently invert the funnel 15-20 times to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate for 5-10 minutes in the ice bath.
-
-
Phase Separation and Drying:
-
Collect the upper organic layer containing this compound.
-
To remove any residual water, wash the organic layer with a small volume of cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Evaporation and Reconstitution:
-
Transfer the dried organic extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in the mobile phase for analysis.
-
Analytical Method: LC-MS/MS for this compound and Clofibric Acid
A sensitive and specific LC-MS/MS method is essential for the simultaneous quantification of this compound and its primary degradation product, clofibric acid.
| Parameter | Recommendation |
| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode is often suitable for clofibric acid. This compound may be detected in positive or negative mode depending on the specific instrument and conditions. |
| MRM Transitions | Specific precursor-to-product ion transitions should be optimized for both this compound and clofibric acid, as well as the internal standard. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Mechanism of Action of Clofibrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Clofibrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clofibrate?
A1: Clofibrate's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in lipid metabolism.[1][2] Activation of PPAR-α leads to changes in the expression of numerous genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.[2][3]
Q2: What are the downstream effects of PPAR-α activation by Clofibrate?
A2: The activation of PPAR-α by Clofibrate initiates a cascade of events that collectively contribute to its lipid-lowering effects. These include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.[2]
-
Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglycerides from the circulation.
-
Reduced Hepatic VLDL Production: Decreased synthesis and secretion of VLDL particles from the liver, which are the primary carriers of triglycerides in the blood.
-
Increased HDL Cholesterol Levels: Clofibrate can also modestly increase levels of high-density lipoprotein (HDL) cholesterol.
Q3: Is Clofibrate selective for PPAR-α?
A3: While Clofibrate is primarily considered a PPAR-α agonist, it is important to consider potential off-target effects, including activation of other PPAR isoforms (PPAR-γ and PPAR-β/δ), especially at higher concentrations. It is recommended to perform counter-screening assays to assess the selectivity of Clofibrate in your experimental system.
Q4: What are common challenges encountered when working with Clofibrate in vitro?
A4: A significant challenge is Clofibrate's low aqueous solubility. For in vitro experiments, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to cell culture media. It is crucial to include a vehicle control (DMSO alone) in your experiments to account for any solvent effects. Ensure the final DMSO concentration is low (typically <0.1%) to avoid cellular toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No PPAR-α Activation in Reporter Assays
| Possible Cause | Troubleshooting Steps | Control Experiments |
| Low Clofibrate Concentration | Perform a dose-response experiment to determine the optimal concentration of Clofibrate for PPAR-α activation in your cell line. | Include a known potent PPAR-α agonist as a positive control. |
| Cell Line Unresponsive | Ensure the chosen cell line expresses sufficient levels of PPAR-α. Consider using a cell line known to be responsive to PPAR-α agonists (e.g., HepG2, Huh7). | Verify PPAR-α expression via Western blot or qPCR. |
| Transfection Inefficiency | Optimize transfection parameters for your reporter plasmid (e.g., DNA concentration, transfection reagent, cell density). | Use a constitutively active reporter plasmid (e.g., CMV-luciferase) to assess transfection efficiency. |
| Assay Interference | Clofibrate may interfere with the reporter enzyme (e.g., luciferase). | Perform a control experiment with purified luciferase enzyme to test for direct inhibition by Clofibrate. |
Issue 2: No Increase in Fatty Acid Oxidation (FAO) Upon Clofibrate Treatment
| Possible Cause | Troubleshooting Steps | Control Experiments |
| Suboptimal Assay Conditions | Optimize the concentration of fatty acid substrate (e.g., palmitate) and the incubation time. Ensure adequate L-carnitine is present, as it is essential for the transport of long-chain fatty acids into the mitochondria. | Include a positive control for FAO induction (e.g., a known FAO activator) and a negative control for FAO inhibition (e.g., etomoxir). |
| Cellular Energy Status | High glucose levels in the culture medium can suppress FAO. Consider performing the assay in low-glucose medium to enhance cellular reliance on FAO. | Compare FAO rates in high-glucose versus low-glucose conditions in the absence of Clofibrate. |
| Incorrect Measurement Technique | For radiometric assays, ensure proper separation of radiolabeled CO2 or acid-soluble metabolites from the radiolabeled substrate. For oxygen consumption rate (OCR) assays, ensure the instrument is properly calibrated and that the cell seeding density is appropriate. | Run a blank control (no cells) to determine background signal. |
Issue 3: Unexpected Results in Western Blotting for PPAR-α Target Genes
| Possible Cause | Troubleshooting Steps | Control Experiments |
| Poor Antibody Quality | Use an antibody that has been validated for Western blotting and for the specific species you are working with. | Perform a peptide block experiment to confirm antibody specificity. Run a positive control lysate from cells known to express the target protein. |
| No or Weak Signal | Increase the amount of protein loaded, optimize the primary and secondary antibody concentrations, and use a more sensitive detection reagent. | Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. |
| Multiple or Non-specific Bands | Optimize blocking conditions (e.g., type of blocking buffer, incubation time) and antibody incubation conditions (e.g., lower concentration, longer incubation at 4°C). | Consult protein databases (e.g., UniProt) to check for known isoforms or post-translational modifications of your target protein that could result in bands of different molecular weights. |
Experimental Protocols
Protocol 1: PPAR-α Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T or a relevant liver cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a PPAR-α expression plasmid, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid expressing Renilla luciferase (for normalization).
-
Clofibrate Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Clofibrate or a vehicle control (DMSO).
-
Lysis and Luciferase Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Fatty Acid Oxidation (FAO) Assay (Radiometric)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with Clofibrate or vehicle control for the desired duration.
-
Preparation of Radiolabeled Substrate: Prepare a working solution of [1-¹⁴C]palmitate complexed to fatty acid-free bovine serum albumin (BSA) in the appropriate cell culture medium.
-
Incubation: Wash the cells with PBS and then incubate with the [¹⁴C]palmitate-containing medium for 1-3 hours at 37°C.
-
Capture of ¹⁴CO₂: The oxidation of [1-¹⁴C]palmitate releases ¹⁴CO₂. This can be captured by placing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH) in the well or by using a sealed plate system.
-
Measurement of Radioactivity: After incubation, the radioactivity in the trapped ¹⁴CO₂ and the acid-soluble metabolites in the medium is measured using a scintillation counter.
-
Data Analysis: The rate of FAO is calculated as the amount of ¹⁴C-labeled substrate converted to ¹⁴CO₂ and acid-soluble metabolites per unit of time, normalized to the protein content of the cells.
Protocol 3: Lipoprotein Lipase (LPL) Activity Assay (Fluorometric)
-
Sample Preparation: Prepare cell lysates or use post-heparin plasma samples. If using plasma, inject the experimental animal with heparin 10 minutes before blood collection to release LPL into the circulation.
-
Assay Setup: In a 96-well plate, add the sample, a positive control (purified LPL), and a blank control.
-
Substrate Addition: Add a fluorogenic LPL substrate to each well.
-
Kinetic Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm) in a microplate reader at 37°C.
-
Data Analysis: Calculate the LPL activity based on the rate of increase in fluorescence, using a standard curve generated with a known concentration of a fluorescent standard.
Quantitative Data Summary
| Parameter | Clofibrate Effect | Typical Values | Reference |
| PPAR-α Activation (in vitro) | Agonist | EC50: ~50-55 µM (murine and human) | |
| Serum Triglycerides (Human) | Reduction | Dose-dependent reduction. Optimal effect at 1.5-2 g/day in patients with Type IIb hyperlipoproteinemia. | |
| Serum Cholesterol (Human) | Reduction | Dose-dependent reduction. Optimal effect at 1.5 g/day in patients with Type IIa hyperlipoproteinemia. | |
| HDL Cholesterol | Increase | Modest increase |
Visualizations
Caption: Clofibrate's mechanism of action via PPAR-α activation.
Caption: Experimental workflow for a radiometric fatty acid oxidation assay.
Caption: A logical approach to troubleshooting experimental issues.
References
Validation & Comparative
Validating Clofibride-Induced Gene Expression Changes: A Comparative Guide to qPCR and its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of gene expression changes induced by therapeutic compounds is a critical step in preclinical research. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common validation techniques, using the lipid-lowering agent Clofibride as a case study. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation method for your research needs.
This compound, a member of the fibrate class of drugs, is known to modulate lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor plays a pivotal role in the transcription of genes involved in fatty acid oxidation and transport. Understanding the precise changes in gene expression following this compound treatment is essential for elucidating its mechanism of action and identifying potential therapeutic targets. While high-throughput methods like RNA sequencing (RNA-seq) provide a global view of transcriptomic alterations, targeted validation of key gene expression changes is crucial for confirming these findings.
Quantitative Data Summary
To illustrate the validation process, we present a hypothetical dataset based on microarray analysis of rat primary hepatocytes treated with this compound. The table below summarizes the initial findings and the subsequent validation using qPCR, Droplet Digital PCR (ddPCR), and Western Blotting
A Comparative In Vitro Analysis of Clofibride and Fenofibrate
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Clofibrate and fenofibrate are well-established fibric acid derivatives utilized in the management of dyslipidemia. Their therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This guide provides a comparative in vitro analysis of clofibride (active form: clofibric acid) and fenofibrate (active form: fenofibric acid), focusing on their potency as PPARα agonists and their effects on key drug-metabolizing enzymes. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two compounds at a molecular and cellular level.
Data Presentation
The following tables summarize the key quantitative data from in vitro studies comparing the activity of clofibric acid and fenofibric acid.
| Parameter | Clofibric Acid | Fenofibric Acid | Reference |
| PPARα Activation (EC50) | Lower potency than fenofibric acid | 9.47 µM | |
| PPARγ Activation (EC50) | Not reported in comparative study | 61.0 µM |
Table 1: Comparative Potency on PPAR Subtypes. EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency.
| Enzyme | Induction by Clofibric Acid | Induction by Fenofibric Acid | Reference |
| CYP3A4 mRNA | 2- to 5-fold increase | 2- to 5-fold increase | |
| CYP2C8 mRNA | 2- to 6-fold increase | 2- to 6-fold increase | |
| UGT1A1 mRNA | 2- to 3-fold increase | 2- to 3-fold increase | |
| CYP3A4 Activity | ~2- to 3-fold increase | ~2- to 3-fold increase | |
| CYP2C8 Activity | 3- to 6-fold increase | 3- to 6-fold increase |
**Table 2:
Clofibrate vs. statins: mechanistic differences in lipid lowering
For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between lipid-lowering agents is paramount for innovating future therapies. This guide provides a detailed comparison of clofibrate and statins, highlighting their distinct modes of action, supported by experimental data and detailed methodologies.
At a Glance: Key Mechanistic Distinctions
| Feature | Clofibrate (Fibrate) | Statins |
| Primary Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) Reductase |
| Primary Mechanism | Ligand-activated transcription factor that regulates gene expression related to lipid metabolism. | Competitive inhibitor of the rate-limiting enzyme in cholesterol biosynthesis. |
| Primary Lipid Effect | Decreases triglycerides (VLDL). | Decreases low-density lipoprotein cholesterol (LDL-C). |
| Effect on HDL-C | Increases high-density lipoprotein cholesterol (HDL-C). | Modest increase in HDL-C. |
| Effect on Triglycerides | Significant reduction. | Modest reduction. |
Delving into the Molecular Pathways
The distinct therapeutic effects of clofibrate and statins stem from their fundamentally different molecular targets and signaling pathways.
Clofibrate: The PPARα Agonist
Clofibrate, a member of the fibrate class of drugs, exerts its lipid-lowering effects by activating Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor primarily expressed in tissues with high fatty acid catabolism, such as the liver.
Signaling Pathway of Clofibrate:
Caption: Clofibrate activates PPARα, leading to changes in gene expression that modulate lipid metabolism.
Upon activation by clofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates a cascade of transcriptional changes, leading to:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the beta-oxidation of fatty acids, which reduces the substrate available for triglyceride synthesis.
-
Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
-
Increased Apolipoprotein A-I and A-II Expression: Upregulation of the major protein components of HDL, leading to increased HDL cholesterol levels.
-
Decreased VLDL Production: Reduced hepatic synthesis and secretion of VLDL particles.
Statins: The HMG-CoA Reductase Inhibitors
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition primarily occurs in the liver.
Signaling Pathway of Statins:
A Head-to-Head Analysis of Clofibride and Bezafibrate on Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side analysis of two prominent fibrate drugs, Clofibride and Bezafibrate, with a specific focus on their impact on lipolysis. Fibrates are a class of amphipathic carboxylic acids that have been used for decades to treat dyslipidemia. Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly the α-subtype, which play a crucial role in lipid and lipoprotein metabolism. By activating PPARα, fibrates modulate the transcription of genes involved in fatty acid uptake, oxidation, and the catabolism of triglyceride-rich lipoproteins, thereby enhancing lipolysis.
This analysis synthesizes available experimental data to offer a quantitative comparison of their efficacy, details the experimental methodologies used in these assessments, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Comparison of Effects on Lipolysis
The following table summarizes the quantitative effects of this compound and Bezafibrate on key markers of lipolysis and lipid metabolism, based on data from comparative clinical studies.
| Parameter | This compound | Bezafibrate | Study Population | Reference |
| Plasma Lipoprotein Lipase (LPL) Activity | Significant increase | Significant increase | 10 normolipemic, non-obese males | [1] |
| Serum Triglyceride Reduction (Overall) | 18% | 36% (p < 0.05 vs. Clofibrate) | 22 patients with primary hyperlipoproteinemia (Type IIb and IV) | [2] |
| Serum Triglyceride Reduction (Type IIb) | 31% | 47% | 9 patients with Type IIb hyperlipoproteinemia | [2] |
| Serum Triglyceride Reduction (Type IV) | 9% | 29% | 13 patients with Type IV hyperlipoproteinemia | [2] |
| Serum Cholesterol Reduction (Overall) | 7% | 14% | 22 patients with primary hyperlipoproteinemia (Type IIb and IV) | [2] |
Signaling Pathways in Fibrate-Mediated Lipolysis
This compound and Bezafibrate, like other fibrates, exert their effects on lipolysis primarily through the activation of PPARα. Bezafibrate is also known to have some activity on PPARγ and PPARδ, making it a pan-PPAR agonist. The activation of PPARα leads to a cascade of events that ultimately enhance the breakdown of triglycerides.
References
- 1. Effects of clofibrate, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative double-blind investigation of bezafibrate and clofibrate in patients with primary hyperlipoproteinaemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Hepatotoxic Potential of Different Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxic potential of different fibrates, a class of drugs used to treat dyslipidemia. The information presented is based on available experimental data from preclinical and clinical studies, offering a resource for researchers and professionals in drug development and toxicology.
Comparative Data on Hepatotoxicity of Fibrates
The following table summarizes quantitative data on the hepatotoxic potential of fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate. It is important to note that direct head-to-head clinical trials comparing the hepatotoxicity of all four fibrates are limited. The data presented is a synthesis of findings from various studies, including clinical trials, animal studies, and in vitro experiments.
| Parameter | Fenofibrate | Gemfibrozil | Bezafibrate | Ciprofibrate |
| Incidence of Elevated ALT (>3x ULN) in Clinical Trials | <1% - 5.3%[1][2] | Generally low, similar to placebo in some studies. Hepatotoxicity report rate of 13 per million prescriptions[3]. | Tendency for liver enzymes to decrease in some studies[4]. | Data from large clinical trials on liver enzyme elevation is less readily available. |
| Primary PPAR Affinity | PPARα[5] | PPARα | Pan-PPAR (α, γ, δ) | PPARα |
| Effect on Bile Acid Synthesis | Downregulates CYP7A1. | Downregulates CYP7A1. | Downregulates CYP7A1. | Downregulates CYP7A1 and sterol 27-hydroxylase in rodents. |
| Peroxisome Proliferation (in rodents) | Inducer. | Inducer. | Inducer. | Potent inducer. |
| Reported Liver Histopathology | Hepatocellular, cholestatic, or mixed injury; rare cases of chronic hepatitis and fibrosis. | Rare cases of cholestatic hepatitis and hepatocellular injury. | Generally associated with improvement in liver function tests in patients with underlying liver conditions. | Hepatocellular adenomas and carcinomas in long-term rodent studies. |
| Notable Mechanistic Aspects | Can have anti-inflammatory effects via PPARα. | May have PPARα-independent anti-inflammatory effects. | As a pan-PPAR agonist, it may have broader effects on glucose and lipid metabolism. | Strong induction of peroxisome proliferation in rodents is a key feature. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of drug-induced hepatotoxicity. Below are generalized methodologies for key experiments cited in the literature for evaluating the hepatotoxic potential of fibrates.
Assessment of Liver Function in Rodent Models
-
Objective: To quantify serum markers of liver injury.
-
Procedure:
-
Rodents (e.g., rats, mice) are administered the test fibrate or vehicle control orally for a specified duration.
-
Blood is collected at designated time points via cardiac puncture or tail vein sampling.
-
Serum is separated by centrifugation.
-
Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using a clinical chemistry analyzer according to the manufacturer's instructions.
-
Data is expressed as mean ± standard deviation, and statistical analysis is performed to compare treatment groups with the control group.
-
Histopathological Evaluation of Liver Tissue
-
Objective: To qualitatively and semi-quantitatively assess liver morphology for signs of injury.
-
Procedure:
-
At the end of the treatment period, animals are euthanized, and liver tissue is collected.
-
A portion of the liver is fixed in 10% neutral buffered formalin for at least 24 hours.
-
The fixed tissue is processed, embedded in paraffin, and sectioned at 4-5 µm thickness.
-
Sections are stained with Hematoxylin and Eosin (H&E).
-
Stained sections are examined under a light microscope by a qualified pathologist blinded to the treatment groups.
-
Histopathological changes such as necrosis, inflammation, steatosis, and fibrosis are scored based on severity and distribution.
-
Detection of Hepatic Steatosis (Oil Red O Staining)
-
Objective: To visualize and quantify the accumulation of neutral lipids in hepatocytes.
-
Procedure:
-
A portion of fresh liver tissue is embedded in optimal cutting temperature (OCT) compound and snap-frozen in isopentane cooled by liquid nitrogen.
-
Frozen sections (8-10 µm) are cut using a cryostat.
-
Sections are fixed in 10% formalin for 10 minutes.
-
Slides are rinsed with distilled water and then briefly in 60% isopropanol.
-
Sections are stained with a freshly prepared Oil Red O working solution for 15 minutes.
-
Slides are differentiated in 60% isopropanol and counterstained with hematoxylin.
-
Lipid droplets appear as red-orange globules. Quantification can be performed using image analysis software to determine the percentage of stained area.
-
Assessment of Apoptosis (TUNEL Assay)
-
Objective: To detect DNA fragmentation characteristic of apoptotic cells in liver tissue.
-
Procedure:
-
Paraffin-embedded liver sections are deparaffinized and rehydrated.
-
Tissue sections are permeabilized with Proteinase K.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is performed using a commercial kit according to the manufacturer's instructions. This involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP).
-
The labeled DNA fragments are then visualized using either a fluorescent microscope (for fluorescently labeled nucleotides) or a light microscope after reaction with a chromogenic substrate.
-
The number of TUNEL-positive (apoptotic) cells is counted in multiple high-power fields to calculate an apoptotic index.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in fibrate action and a typical experimental workflow for assessing hepatotoxicity.
References
- 1. Effect of dexamethasone on ciprofibrate-induced cell proliferation and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemfibrozil, a lipid lowering drug, inhibits the activation of primary human microglia via peroxisome proliferator-activated receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
